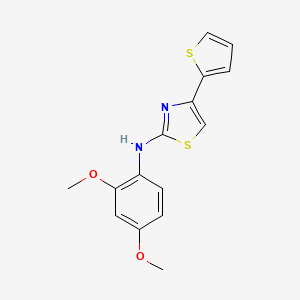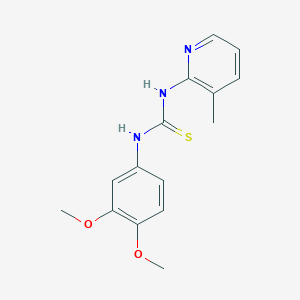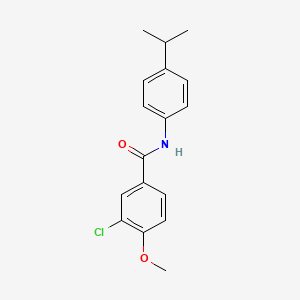
N-(2,4-dimethoxyphenyl)-4-(2-thienyl)-1,3-thiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4-dimethoxyphenyl)-4-(2-thienyl)-1,3-thiazol-2-amine, also known as DMTT, is a small molecule that has gained attention in recent years due to its potential therapeutic applications. DMTT belongs to the thiazole family of compounds and has been studied for its ability to modulate various biological processes.
Mechanism of Action
N-(2,4-dimethoxyphenyl)-4-(2-thienyl)-1,3-thiazol-2-amine exerts its biological effects by modulating various signaling pathways in the cell. It has been shown to inhibit the NF-κB pathway, which is involved in inflammation and cancer progression. N-(2,4-dimethoxyphenyl)-4-(2-thienyl)-1,3-thiazol-2-amine also modulates the MAPK pathway, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects:
N-(2,4-dimethoxyphenyl)-4-(2-thienyl)-1,3-thiazol-2-amine has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6. N-(2,4-dimethoxyphenyl)-4-(2-thienyl)-1,3-thiazol-2-amine has also been shown to induce apoptosis in cancer cells, which is a programmed cell death process that is important for preventing cancer progression.
Advantages and Limitations for Lab Experiments
One advantage of N-(2,4-dimethoxyphenyl)-4-(2-thienyl)-1,3-thiazol-2-amine is that it is a small molecule that is relatively easy to synthesize. It has also been shown to have low toxicity in vitro and in vivo, which makes it a promising candidate for drug development. However, one limitation of N-(2,4-dimethoxyphenyl)-4-(2-thienyl)-1,3-thiazol-2-amine is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in vivo.
Future Directions
There are a number of future directions for research on N-(2,4-dimethoxyphenyl)-4-(2-thienyl)-1,3-thiazol-2-amine. One area of interest is the development of N-(2,4-dimethoxyphenyl)-4-(2-thienyl)-1,3-thiazol-2-amine-based drugs for the treatment of cancer and inflammatory diseases. Another area of interest is the study of N-(2,4-dimethoxyphenyl)-4-(2-thienyl)-1,3-thiazol-2-amine's mechanism of action, which may provide insights into the development of new drugs that target similar signaling pathways. Additionally, the development of new synthetic methods for N-(2,4-dimethoxyphenyl)-4-(2-thienyl)-1,3-thiazol-2-amine may lead to the discovery of new thiazole-based compounds with therapeutic potential.
Synthesis Methods
The synthesis of N-(2,4-dimethoxyphenyl)-4-(2-thienyl)-1,3-thiazol-2-amine involves the condensation of 2,4-dimethoxyaniline and 2-thiophenecarboxaldehyde in the presence of ammonium acetate and acetic acid. The reaction is carried out under reflux conditions, and the resulting product is purified by column chromatography.
Scientific Research Applications
N-(2,4-dimethoxyphenyl)-4-(2-thienyl)-1,3-thiazol-2-amine has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-microbial properties. N-(2,4-dimethoxyphenyl)-4-(2-thienyl)-1,3-thiazol-2-amine has been studied in vitro and in vivo for its ability to inhibit the growth of cancer cells, reduce inflammation, and prevent bacterial infections.
properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-4-thiophen-2-yl-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2S2/c1-18-10-5-6-11(13(8-10)19-2)16-15-17-12(9-21-15)14-4-3-7-20-14/h3-9H,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNEUKGGZQYVAPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC2=NC(=CS2)C3=CC=CS3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethoxyphenyl)-4-(thiophen-2-yl)-1,3-thiazol-2-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 4-{2-[(2-fluorophenyl)amino]-2-oxoethoxy}benzoate](/img/structure/B5726161.png)

![N-(4-{N-[(4-chlorophenyl)sulfonyl]ethanehydrazonoyl}phenyl)-2-furamide](/img/structure/B5726175.png)
![2-benzyl-6-chloro-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5726182.png)
![N-[2-(1-azepanyl)-2-oxoethyl]-N-(2-phenylethyl)methanesulfonamide](/img/structure/B5726191.png)
![3-[2-(4-tert-butylphenyl)ethyl]pentanedioic acid](/img/structure/B5726203.png)

![N-[4-(dimethylamino)phenyl]-2-methylpropanamide](/img/structure/B5726209.png)


![1-[(2,6-dichlorobenzyl)oxy]-1H-1,2,3-benzotriazole](/img/structure/B5726234.png)
![2-[benzyl(2-fluorobenzyl)amino]ethanol](/img/structure/B5726242.png)